molecular formula C23H28ClFN2O3S B14984170 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B14984170
M. Wt: 467.0 g/mol
InChI Key: SWYUSKUXBKCXOV-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common motif in many pharmacologically active molecules, and is substituted with a chlorofluorophenyl group, a methanesulfonyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The chlorofluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the methanesulfonyl group is often added through a sulfonation reaction. The carboxamide group is usually formed through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The chlorofluorophenyl group may enhance the compound’s ability to cross the blood-brain barrier, while the methanesulfonyl and carboxamide groups can influence its binding affinity and selectivity for certain enzymes or receptors.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Each of these compounds may have slight variations in their functional groups, leading to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H28ClFN2O3S

Molecular Weight

467.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H28ClFN2O3S/c1-15(2)18-7-4-6-16(3)22(18)26-23(28)17-10-12-27(13-11-17)31(29,30)14-19-20(24)8-5-9-21(19)25/h4-9,15,17H,10-14H2,1-3H3,(H,26,28)

InChI Key

SWYUSKUXBKCXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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